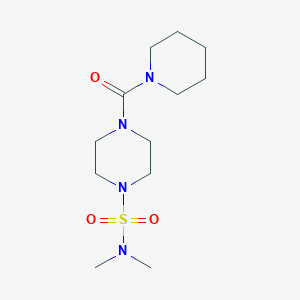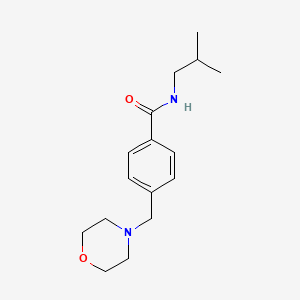
N-isobutyl-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-4-(4-morpholinylmethyl)benzamide, also known as IBMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. IBMM is a selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
作用机制
The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine. The activation of α7 nAChR leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. N-isobutyl-4-(4-morpholinylmethyl)benzamide acts as a selective antagonist of the α7 nAChR by binding to the receptor and preventing the activation of the channel. This leads to the inhibition of downstream signaling pathways that are mediated by the α7 nAChR.
Biochemical and physiological effects:
N-isobutyl-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, N-isobutyl-4-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In the cardiovascular system, N-isobutyl-4-(4-morpholinylmethyl)benzamide has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension. In the immune system, N-isobutyl-4-(4-morpholinylmethyl)benzamide has been shown to modulate the production of cytokines, which could be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-isobutyl-4-(4-morpholinylmethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high degree of selectivity towards the α7 nAChR, which allows for the specific modulation of this receptor without affecting other receptors. Another advantage is its stability and solubility, which makes it easy to handle and use in experiments. However, one of the limitations is its relatively low potency, which requires higher concentrations of the compound to achieve the desired effects. Another limitation is its limited availability, which could limit its use in some experiments.
未来方向
There are several future directions for the study of N-isobutyl-4-(4-morpholinylmethyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of N-isobutyl-4-(4-morpholinylmethyl)benzamide that could be used in lower concentrations. Another direction is the investigation of the potential therapeutic applications of N-isobutyl-4-(4-morpholinylmethyl)benzamide in various neurological and psychiatric disorders. Finally, the study of the physiological and biochemical effects of N-isobutyl-4-(4-morpholinylmethyl)benzamide in different systems could provide valuable insights into the role of α7 nAChR in health and disease.
Conclusion:
In conclusion, N-isobutyl-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. N-isobutyl-4-(4-morpholinylmethyl)benzamide is a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study. The investigation of N-isobutyl-4-(4-morpholinylmethyl)benzamide could provide valuable insights into the role of α7 nAChR in health and disease.
合成方法
The synthesis of N-isobutyl-4-(4-morpholinylmethyl)benzamide involves the reaction of N-(4-chlorobenzyl)morpholine with isobutylamine in the presence of a base such as sodium hydroxide. The reaction yields N-isobutyl-4-(4-morpholinylmethyl)benzamide as a white solid with a high degree of purity. The synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
N-isobutyl-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have selective antagonistic activity towards the α7 nAChR, which is a target for the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. N-isobutyl-4-(4-morpholinylmethyl)benzamide has been used as a tool compound to study the role of α7 nAChR in various physiological and pathological processes.
属性
IUPAC Name |
N-(2-methylpropyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)11-17-16(19)15-5-3-14(4-6-15)12-18-7-9-20-10-8-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEOCGIBSWSCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)
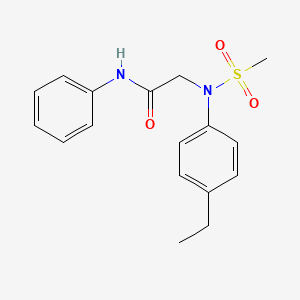
![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)



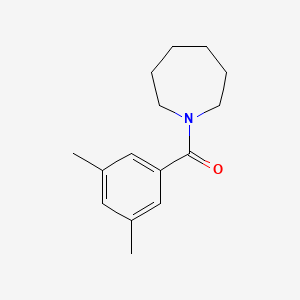
![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)
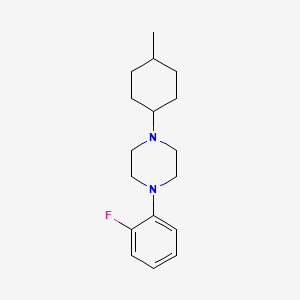
![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)

